

4-Chloro-1(2H)-isoquinolone IUPAC name

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Compound of Interest

Compound Name: 4-Chloro-1(2H)-isoquinolone

Cat. No.: B189350

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An In-depth Technical Guide to 4-Chloro-1(2H)-isoquinolone

This technical guide provides a comprehensive overview of **4-Chloro-1(2H)-isoquinolone**, including its chemical identity, physicochemical properties, synthesis methodologies, and the biological context of the broader isoquinolone class. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-chloro-1(2H)-isoquinolinone.^[1] It is also referred to as 4-chloroisooquinolin-1(2H)-one.^[2] This compound belongs to the isoquinolone class, a family of nitrogen-containing heterocyclic compounds recognized for their presence in bioactive natural products and their utility as pharmaceutical scaffolds.^{[3][4]}

Physicochemical and Pharmacokinetic Data

The key properties of **4-Chloro-1(2H)-isoquinolone** are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |
|---------------------------------------|------------------------------------|---|
| IUPAC Name | 4-chloro-1(2H)-isoquinolinone | [1] |
| CAS Number | 56241-09-9 | [1] [5] [6] |
| Molecular Formula | C ₉ H ₆ ClNO | [5] [6] |
| Molecular Weight | 179.61 g/mol | [1] |
| Melting Point | 235-237 °C | [1] |
| Boiling Point | 394.2 °C at 760 mmHg | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [5] |
| InChI Key | MVWIXKFNHOXLBU-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 32.86 Å ² | [5] |
| LogP (octanol-water partition coeff.) | 2.1815 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Rotatable Bonds | 0 | [5] |

Experimental Protocols: Synthesis of the Isoquinolone Core

The synthesis of substituted isoquinolones is an active area of research. Modern methods often employ transition-metal catalysis to achieve high efficiency and regioselectivity. One such advanced protocol is the Cp^{*}Co(III)-catalyzed C-H annulation, which can be adapted for the synthesis of 4-substituted isoquinolones.

Protocol: Cp*Co(III)-Catalyzed Synthesis of 4-Silylated Isoquinolones

This protocol describes a reverse regioselective [4+2] annulation of N-chlorobenzamides with vinylsilanes to produce 4-silylated isoquinolones, which are versatile intermediates.^{[3][7]} The reaction proceeds at ambient temperature under redox-neutral conditions, utilizing the N-Cl bond as an internal oxidant.^{[3][7]}

Materials:

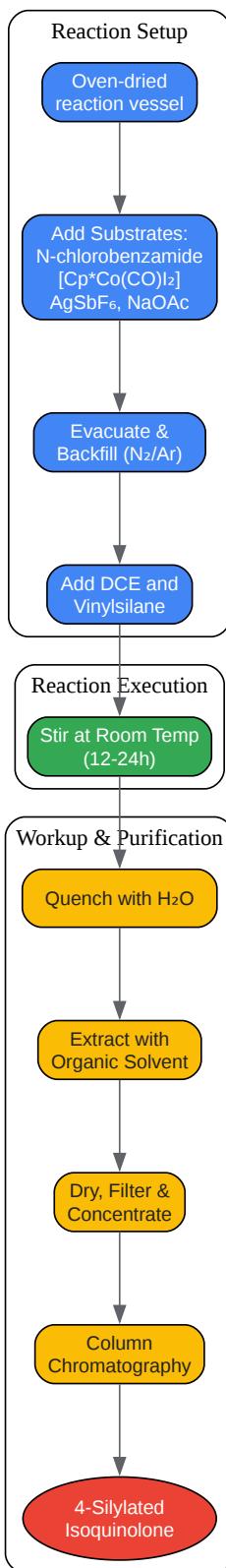
- N-chlorobenzamide derivative (1.0 equiv)
- Vinylsilane (2.0 equiv)
- $[\text{Cp}^*\text{Co}(\text{CO})\text{I}_2]$ (5 mol %)
- AgSbF_6 (20 mol %)
- NaOAc (1.0 equiv)
- 1,2-Dichloroethane (DCE) as solvent

Procedure:

- To an oven-dried reaction vessel, add the N-chlorobenzamide substrate, $[\text{Cp}^*\text{Co}(\text{CO})\text{I}_2]$, AgSbF_6 , and NaOAc .
- Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).
- Add 1,2-dichloroethane (DCE) via syringe, followed by the vinylsilane coupling partner.
- Stir the reaction mixture vigorously at room temperature for the time specified by reaction monitoring (typically 12-24 hours).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel to yield the desired 4-silylated isoquinolone.

The silyl group at the C4 position can later be subjected to further transformations, such as protodesilylation or cross-coupling reactions, to install other functionalities, including a hydrogen or chloro group.^{[3][7]}

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Workflow for Cp*Co(III)-Catalyzed Synthesis of 4-Silylated Isoquinolones.

Biological Activity and Signaling Pathways

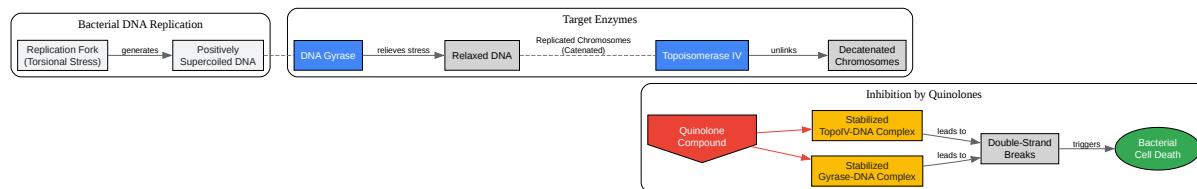
While specific signaling pathway data for **4-Chloro-1(2H)-isoquinolone** is not extensively documented, the broader classes of isoquinolones and quinolones are known for significant biological activities.^{[8][9][10]} They are recognized as privileged structures in medicinal chemistry.

General Mechanism of Action: Quinolone Class

Many quinolone derivatives exhibit potent antimicrobial effects by targeting bacterial DNA replication.^[11] The primary mechanism involves the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.^[11]

- **DNA Gyrase:** This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication and transcription. Inhibition of DNA gyrase in Gram-negative bacteria is a primary mode of action.
- **Topoisomerase IV:** This enzyme is responsible for decatenating (unlinking) replicated circular chromosomes, allowing them to segregate into daughter cells. Its inhibition is the principal mechanism in many Gram-positive bacteria.

The binding of quinolones to the enzyme-DNA complex stabilizes it, leading to a halt in replication and the accumulation of double-strand DNA breaks, which ultimately triggers cell death.^[11]



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